![molecular formula C27H20O2 B14221055 3,6-Dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-50-3](/img/structure/B14221055.png)
3,6-Dimethoxy-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxy-9,9’-spirobi[fluorene] is a chemical compound belonging to the spirobifluorene family. It is characterized by its unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its stability and rigidity, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Methoxylation: The fluorene derivatives undergo methoxylation to introduce methoxy groups at the 3 and 6 positions.
Spiro Formation: The methoxylated fluorene units are then subjected to spiro formation reactions, where a spiro carbon atom is introduced to connect the two fluorene units.
Industrial Production Methods
Industrial production of 3,6-Dimethoxy-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification methods such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3,6-Dimethoxy-9,9’-spirobi[fluorene] involves its interaction with molecular targets through its spiro structure. The rigidity and stability of the compound allow it to interact with specific pathways, leading to its observed effects. In biological systems, it may interact with cellular components, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl)-amine-9,9’-spirobifluorene: Known for its use as a hole-transporting material in perovskite solar cells.
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetraamine: Utilized in organic light-emitting devices and organic field-effect transistors.
Uniqueness
3,6-Dimethoxy-9,9’-spirobi[fluorene] stands out due to its specific methoxy substitutions at the 3 and 6 positions, which enhance its solubility and stability. These properties make it particularly suitable for applications in optoelectronics and as a fluorescent probe in biological research.
Eigenschaften
CAS-Nummer |
824390-50-3 |
|---|---|
Molekularformel |
C27H20O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3,6-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H20O2/c1-28-17-11-13-25-21(15-17)22-16-18(29-2)12-14-26(22)27(25)23-9-5-3-7-19(23)20-8-4-6-10-24(20)27/h3-16H,1-2H3 |
InChI-Schlüssel |
GFJOHPAZVRPCPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OC)C5=CC=CC=C5C6=CC=CC=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

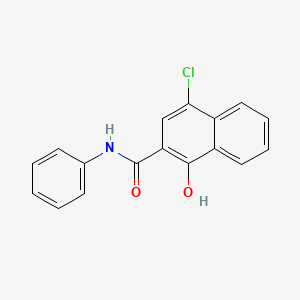

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
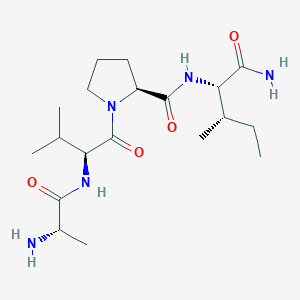
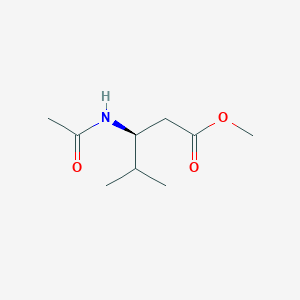
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
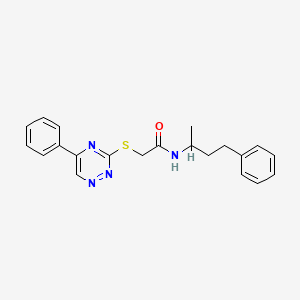

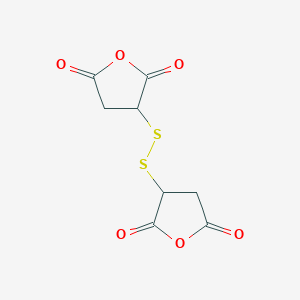
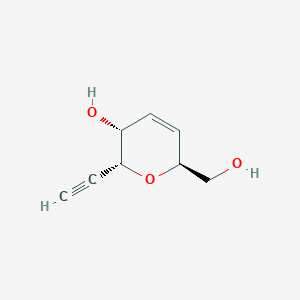
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
